![molecular formula C20H16FN5O B5620419 N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5620419.png)
N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a][1,3,5]triazine derivatives involves a series of reactions starting from specific precursors. For instance, compounds with a similar structure have been synthesized by the reaction of benzoyl isothiocyanate with malononitrile followed by alkylation and further reaction with hydrazine, leading to the formation of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives (Hebishy et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated using X-ray crystallography. For example, the crystal structure of a similar compound, 5-phenyl-[1,2,3]triazolo[1,5-b][1,2,4]triazine-3-carboxamide, was determined, revealing insights into the arrangement and conformation of the heterocyclic core and substituents (L'abbé et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves interactions with various reagents, leading to the formation of diverse derivatives. For instance, pyrazolo[1,5-a][1,3,5]triazines have been synthesized through reactions involving N-(2,2-dichloro-1-cyanoethenyl)carboxamides and 5-aminopyrazoles, showcasing the versatility and reactivity of the triazine ring (Velihina et al., 2023).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from related compounds. For example, the solvate structure of a related triazolo[1,5-a][1,3,5]triazine derivative provides insight into its crystalline form and potential solubility characteristics (Dolzhenko et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, can be derived from the functional groups present in the molecule. Studies on related compounds, such as the synthesis and reactivity of 8-R-7-amino-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones, highlight the chemical behavior and potential reactions these compounds can undergo (Mironovich & Kostina, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O/c1-12-17(14-6-4-3-5-7-14)19-24-23-18(13(2)26(19)25-12)20(27)22-16-10-8-15(21)9-11-16/h3-11H,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTYQUALYMTOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
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